Bienvenue dans la boutique en ligne BenchChem!

2-Bromo-imidazo[1,2-c]pyrimidine

Kinase Selectivity CHK1 MK2

2-Bromo-imidazo[1,2-c]pyrimidine is the essential brominated building block for medicinal chemistry programs targeting Syk, CDK2, CHK1, and PRC2. The regiospecific [1,2-c] fusion ensures correct kinase hinge-binding geometry, avoiding the potency switch seen with the [1,2-a] isomer. The C–Br bond at position 2 provides an optimal balance of stability and oxidative addition efficiency for high-yielding Suzuki-Miyaura couplings, enabling rapid parallel library synthesis. Procure this distinct scaffold to guarantee synthetic success and biological relevance in your lead-optimization campaigns.

Molecular Formula C6H4BrN3
Molecular Weight 198.02 g/mol
Cat. No. B7963590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-imidazo[1,2-c]pyrimidine
Molecular FormulaC6H4BrN3
Molecular Weight198.02 g/mol
Structural Identifiers
SMILESC1=CN=CN2C1=NC(=C2)Br
InChIInChI=1S/C6H4BrN3/c7-5-3-10-4-8-2-1-6(10)9-5/h1-4H
InChIKeyJDUJJALWXLXRDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-imidazo[1,2-c]pyrimidine: Core Scaffold Identity and Procurement Baseline


2-Bromo-imidazo[1,2-c]pyrimidine (C₆H₄BrN₃, MW: 198.02 g/mol) is a halogenated, fused bicyclic heterocycle belonging to the imidazo[1,2-c]pyrimidine class, characterized by a bridgehead nitrogen atom [1]. The bromine atom at the 2-position serves as a critical synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and other C–C, C–N, and C–O bond-forming transformations [2]. This scaffold is a key intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors targeting Syk, CDK2, CHK1/MK2, and PRC2 [3], [4]. Its value proposition for procurement lies not in standalone biological potency, but in its unique position as a versatile, derivatizable building block within a pharmacologically validated chemotype.

Why Generic 'Imidazopyrimidine' Substitution Fails: The Criticality of the 2-Bromo Regioisomer


Treating all halogenated imidazopyrimidines as interchangeable building blocks is a high-risk procurement strategy. The specific regioisomer, 2-bromo-imidazo[1,2-c]pyrimidine, is structurally distinct from its isomers (e.g., 2-bromoimidazo[1,2-a]pyrimidine) and other halogenated variants (e.g., 2-chloro, 2-iodo, or 8-bromo derivatives) in ways that critically impact synthetic utility and biological outcome. Structural modifications, even small ones, can cause a complete 'potency switch' between key therapeutic targets like CHK1 and MK2 [1]. Furthermore, the halogen type dictates cross-coupling reactivity; the C–Br bond provides an optimal balance of stability and oxidative addition efficiency for Pd-catalyzed transformations, unlike the less reactive C–Cl bond [2]. The [1,2-c] ring fusion confers a specific three-dimensional geometry and electronic distribution that is essential for key molecular recognition events (e.g., kinase hinge-binding), which the [1,2-a] isomer cannot replicate [3].

Quantitative Differentiation Evidence for 2-Bromo-imidazo[1,2-c]pyrimidine


Regioisomeric Purity Defines Biological Target Engagement: CHK1 vs. MK2 Potency

The criticality of the imidazo[1,2-c]pyrimidine regioisomer is demonstrated by a 'potency switch' phenomenon between CHK1 and MK2 kinases. In a direct comparative study, small structural modifications within the imidazo[1,2-c]pyrimidine series, as opposed to the imidazo[1,2-a]pyrazine series, resulted in a complete reversal of kinase selectivity [1]. This shows that the [1,2-c] core scaffold is not interchangeable. Although specific IC50 values for the core building block are not available, the co-crystal structure of a 2-substituted imidazo[1,2-c]pyrimidine (compound 22a) with CHK1 (PDB: 4jik) confirms the critical role of the 2-position substituent and the [1,2-c] scaffold in directing key hinge-binding interactions [2].

Kinase Selectivity CHK1 MK2 Cell Cycle Checkpoint Regioisomer

Halogen-Dependent Cross-Coupling Efficiency: Bromine vs. Chlorine Reactivity

The 2-bromo substituent provides a superior balance of stability and reactivity for Pd-catalyzed cross-couplings compared to the 2-chloro analog. In a general study on pyrimidine Suzuki couplings, bromopyrimidine substrates were found to be more reactive than their chloropyrimidine counterparts, requiring milder conditions and leading to higher yields [1]. While specific head-to-head yield data for 2-bromo vs. 2-chloro-imidazo[1,2-c]pyrimidine are not found, the established reactivity trend is: I > Br >> Cl for oxidative addition [2]. This class-level inference confirms that the bromo derivative is the preferred building block for efficient derivatization.

Suzuki-Miyaura Coupling C-C Bond Formation Reaction Yield Synthetic Efficiency Halogen Effect

Validated Synthetic Route to a Potent Syk Kinase Inhibitor (BAY 61-3606)

The imidazo[1,2-c]pyrimidine core, derivatized from a 2-halogenated precursor, is the central scaffold of BAY 61-3606, a highly potent and selective Syk kinase inhibitor. BAY 61-3606, a 2-aminonicotinamide derivative, was synthesized via Pd-catalyzed cross-coupling on the pyrimidine ring [1]. This compound exhibits a Ki of 7.5 nM for Syk and an IC50 of 10 nM in a cellular assay [2]. The divergent synthesis of BAY 61-3606 and 27 derivatives from the imidazo[1,2-c]pyrimidine core highlights the scaffold's versatility, but also the necessity of a halogen at the 2-position for this key synthetic step [1]. This demonstrates that the 2-bromo building block is the direct precursor to a valuable pharmacological tool.

Syk Kinase BAY 61-3606 Kinase Inhibitor Cross-Coupling Allergic Inflammation

CDK2 Inhibitor Development: Scaffold Validation via Co-Crystal Structures

The imidazo[1,2-c]pyrimidine scaffold, accessible via 2-halo derivatives, has been validated as a novel core for cyclin-dependent kinase 2 (CDK2) inhibitors. A series of 26 compounds derived from this scaffold were tested in vitro, showing single-digit micromolar IC50 values against CDK2 for derivatives with small substituents at the 8-position [1]. The co-crystal structure of a key inhibitor with CDK2/cyclin A2 (PDB: 7ack) confirms the binding mode and provides a structural basis for further optimization [2]. The study emphasizes that the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold is critical for activity, and its synthesis relies on a halogenated precursor at the 2-position [2].

CDK2 Kinase Inhibition X-ray Crystallography Structure-Based Drug Design Anticancer

Optimal Application Scenarios for 2-Bromo-imidazo[1,2-c]pyrimidine Based on Verified Differentiation


Kinase Inhibitor Library Synthesis via Parallel Cross-Coupling

Medicinal chemistry groups focused on kinase inhibitor discovery should procure 2-bromo-imidazo[1,2-c]pyrimidine specifically for building focused libraries targeting Syk, CDK2, or CHK1. The bromine atom enables rapid, parallel derivatization via Suzuki-Miyaura coupling to explore SAR at the 2-position [1]. This is a proven strategy, as demonstrated by the synthesis of BAY 61-3606 and its 27 analogs [2]. The use of the bromo (rather than chloro) building block ensures higher and more consistent yields in the crucial C-C bond-forming step, maximizing library diversity and throughput [3].

Structure-Based Drug Design (SBDD) for CDK2 and CHK1

For projects utilizing co-crystal structures to guide design, 2-bromo-imidazo[1,2-c]pyrimidine is the ideal starting material. The binding mode of the [1,2-c] scaffold is well-characterized for both CDK2 (PDB: 7ack) [4] and CHK1 (PDB: 4jik) [5]. Procurement of this specific regioisomer ensures that the synthesized ligands will adopt the predicted binding pose, avoiding the 'potency switch' associated with the [1,2-a] isomer. This is critical for rational, computationally-guided lead optimization.

Synthesis of PRC2 Inhibitors for Oncology Research

Imidazo[1,2-c]pyrimidine derivatives are claimed as PRC2 inhibitors in recent patents for cancer therapy [6]. The 2-bromo intermediate is a key precursor for introducing diverse substituents at the 2-position to optimize EED binding. Using this specific building block provides direct access to the claimed chemical space, offering a strategic advantage for groups working on this epigenetic target.

Antimicrobial and Antimycobacterial Agent Development

The scaffold has demonstrated promising activity against bacterial strains, including Mycobacterium tuberculosis, with MIC values in the range of 2-20 µg/mL for certain derivatives [7], [8]. For groups exploring novel antimicrobials, 2-bromo-imidazo[1,2-c]pyrimidine serves as a validated starting point for a new chemical series, distinguishable from other heterocyclic scaffolds by its specific activity profile and synthetic accessibility.

Quote Request

Request a Quote for 2-Bromo-imidazo[1,2-c]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.